molecular formula C19H22ClNO2 B2598867 (4-BENZYLOXY-PHENYL)-PIPERIDIN-4-YL-METHANONE hydrochloride CAS No. 1373028-81-9

(4-BENZYLOXY-PHENYL)-PIPERIDIN-4-YL-METHANONE hydrochloride

Cat. No.: B2598867
CAS No.: 1373028-81-9
M. Wt: 331.84
InChI Key: VYZVFDYFWLDWML-UHFFFAOYSA-N
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Description

(4-BENZYLOXY-PHENYL)-PIPERIDIN-4-YL-METHANONE hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.84. The purity is usually 95%.
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Scientific Research Applications

Thermal and Structural Studies

Research on compounds with structural similarities, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has provided insights into their thermal stability and crystal structures. Such studies include thermal gravimetric analysis, X-ray diffraction, and Hirshfeld surface analysis to understand intermolecular interactions, which are crucial for the development of new materials with specific physical properties (Karthik et al., 2021).

Antimicrobial Applications

Compounds bearing the piperidinyl methanone moiety have been explored for their antimicrobial properties. For instance, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been investigated for antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Optimization for Antitubercular Activities

A series of [4-(aryloxy)phenyl]cyclopropyl methanones, including structures similar to the compound of interest, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research demonstrates the pharmaceutical relevance of piperidinyl methanone derivatives in treating tuberculosis and potentially other diseases (Bisht et al., 2010).

Structural Characterization in Drug Synthesis

The structural characterization of intermediates and side products in the synthesis of pharmaceuticals is vital for understanding the synthesis pathways and optimizing the production of active pharmaceutical ingredients (APIs). For example, in the synthesis of benzothiazinone derivatives, a side product featuring a piperidinyl methanone structure was characterized, illustrating the complexity of synthetic routes and the importance of structural analysis in drug development (Eckhardt et al., 2020).

Properties

IUPAC Name

(4-phenylmethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(17-10-12-20-13-11-17)16-6-8-18(9-7-16)22-14-15-4-2-1-3-5-15;/h1-9,17,20H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZVFDYFWLDWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.